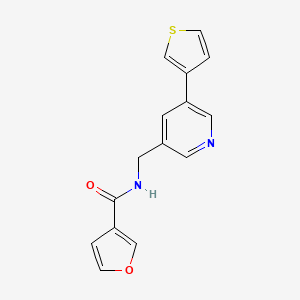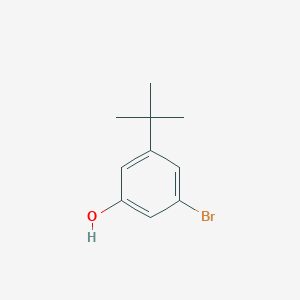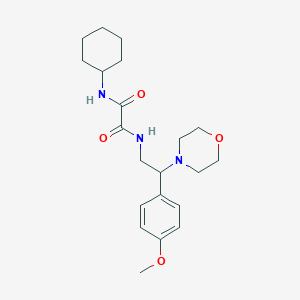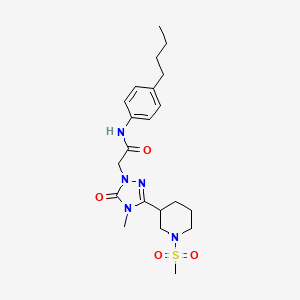![molecular formula C22H17F2N3O3S2 B2991241 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922452-25-3](/img/structure/B2991241.png)
2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives are a very important class of compounds due to their wide range of pharmaceutical and therapeutic activities .
Synthesis Analysis
The synthesis of similar compounds starts from benzofuran-2-methanal, 6-substituted benzothiazole-2-amines, and malonic esters . The structures of the newly synthesized compounds were confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of the 2-bromodimedone with cyanothioacetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by solvent polarity. Solvent-polarity-related photo-induced hydrogen bonding effects of pPhOH indicate nonpolar aprotic solvents largely enhance S1-state hydrogen bonding interactions .Scientific Research Applications
Antimalarial and Antiviral Research
Theoretical investigations have highlighted the antimalarial activities of sulfonamide derivatives, showing promising results against Plasmodium falciparum, the parasite responsible for malaria. Additionally, molecular docking studies have revealed these compounds' potential efficacy against SARS-CoV-2, the virus causing COVID-19, by inhibiting key viral proteins (Fahim & Ismael, 2021).
Anticancer Activity
Several studies have explored the anticancer properties of sulfonamide derivatives. For example, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide and related compounds have been synthesized and evaluated for their ability to inhibit PI3K and mTOR, two critical enzymes in cancer progression. These compounds have shown significant antiproliferative activities against various cancer cell lines with reduced toxicity, suggesting potential as cancer therapies with lower side effects (Xie et al., 2015).
Antimicrobial and Antibacterial Studies
Research on sulfonamide derivatives has also extended into antimicrobial and antibacterial applications. These compounds have demonstrated effective antimicrobial activity against a range of bacterial and fungal strains, offering potential for the development of new antibacterial agents (Patel & Agravat, 2007); (Patel & Agravat, 2009).
Photovoltaic Efficiency and Molecular Docking
Sulfonamide analogs have been explored for their photovoltaic efficiency, demonstrating potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include spectroscopic and quantum mechanical analyses, highlighting these compounds' light harvesting efficiencies and their interactions with biological targets such as cyclooxygenase 1 (COX1), suggesting broader applications in both renewable energy and biomedicine (Mary et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c23-16-10-18(24)21-19(11-16)31-22(26-21)27(12-17-8-4-5-9-25-17)20(28)14-32(29,30)13-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJKZNNMDLRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2991160.png)
![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)



![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

